![molecular formula C20H21NO2 B2778576 4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 847269-74-3](/img/structure/B2778576.png)
4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one” is a type of coumarin derivative . Coumarins, or benzopyran-2-ones, are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related chromene derivatives involves various chemical reactions. For instance, Maruyama, Tobimatsu, and Naruta (1979) explored methylation of dihydro-benzo[h]chromen to yield trimethyl dihidro-benzo[h]chromen. This process involved a Mannich reaction followed by hydrogenative cleavage of the Mannich bases (Maruyama, Tobimatsu, & Naruta, 1979). Similarly, Zhang, Du, Liu, and Zhu (2001) synthesized a novel glycoside lactone derivative, indicating the versatility in chromene-based compound synthesis (Zhang, Du, Liu, & Zhu, 2001).
Structural Studies : Extensive structural studies have been conducted to understand the properties of chromene derivatives. Pankratov, Fedotova, Ozerova, Mazhukina, and Strashilina (2016) determined the molecular and crystal structures of a related ionic associate formed by 2-aminobenzimidazolium cation and 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2- one) anion (Pankratov et al., 2016).
Potential Applications and Properties
Catalysis and Synthesis : Chromene derivatives have been used in various catalytic processes. For example, Dekamin, Eslami, and Maleki (2013) described the use of potassium phthalimide-N-oxyl in the synthesis of 2-amino-4H-chromene derivatives, highlighting the compound's potential in catalysis (Dekamin, Eslami, & Maleki, 2013).
Biological Activity : Some chromene derivatives have shown promising biological activities. Dong et al. (2010) synthesized 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, demonstrating significant cytotoxic activity, suggesting potential in anti-cancer applications (Dong et al., 2010).
Antimicrobial Properties : Okasha et al. (2022) synthesized and characterized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which exhibited favorable antimicrobial activities, suggesting its potential in antimicrobial applications (Okasha et al., 2022).
Corrosion Inhibition : Emregül and Hayvalı (2006) studied the inhibitory action of a Schiff base derived from a chromene compound on steel corrosion, indicating its utility in industrial applications (Emregül & Hayvalı, 2006).
Propriétés
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-9-10-18-17(11-19(22)23-20(18)15(14)2)13-21(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQKCCJKQPMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322544 |
Source


|
| Record name | 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
CAS RN |
847269-74-3 |
Source


|
| Record name | 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)
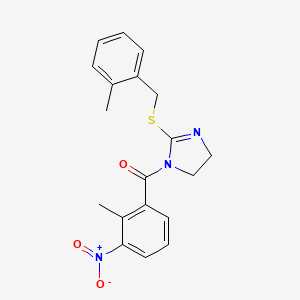
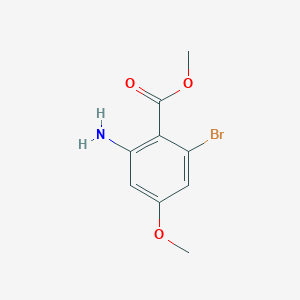
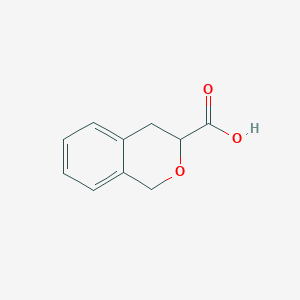
![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)
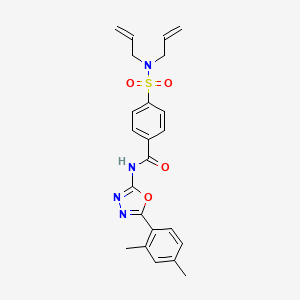
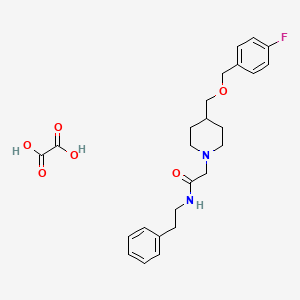
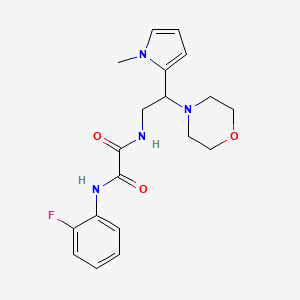
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)
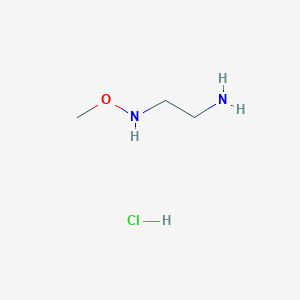
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)
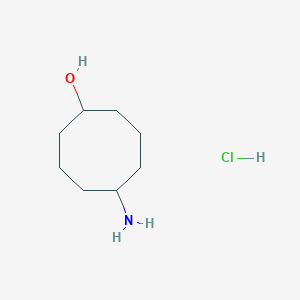
![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)